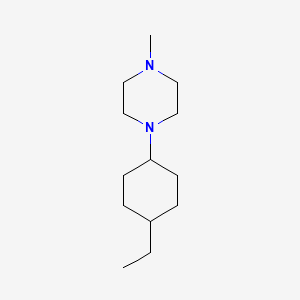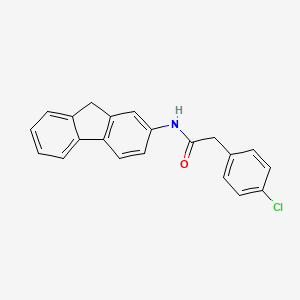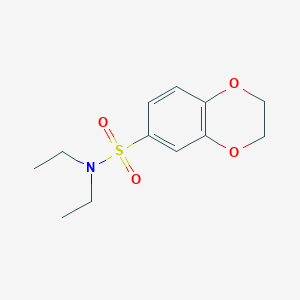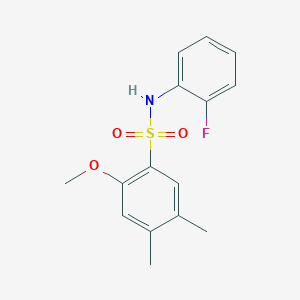![molecular formula C11H15N5 B5177901 N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)
N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula is C18H18F3N5 and the average mass is 361.364 Da .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” consists of a cyclohexyl group attached to a 1,2,4-triazolo[4,3-b]pyridazin-6-amine core . The exact 3D structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
“N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” has a molecular formula of C18H18F3N5 . Its average mass is 361.364 Da and its monoisotopic mass is 361.151428 Da . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available.Scientific Research Applications
Pharmacological Potentials
Triazole compounds, which include “N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine”, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes .
Antibacterial and Antifungal Applications
Triazole compounds have shown significant antibacterial and antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Anticancer Applications
Triazole compounds have been reported to exhibit anticancer properties . They have the potential to bind with various enzymes and receptors in the biological system, which could be beneficial in cancer treatment .
Antioxidant Applications
Triazole compounds are known to exhibit antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby potentially preventing various diseases .
Antiviral Applications
Triazole compounds have shown antiviral properties . They can potentially inhibit the replication of viruses, making them a potential candidate for antiviral drug development .
Anti-inflammatory and Analgesic Applications
Triazole compounds have demonstrated anti-inflammatory and analgesic properties . They can potentially reduce inflammation and pain, making them useful in the treatment of various inflammatory conditions .
Antidepressant, Antidiabetic, Antianxiety, and Antitubercular Applications
Triazole compounds have been reported to exhibit antidepressant, antidiabetic, antianxiety, and antitubercular properties . They can potentially regulate mood, control blood sugar levels, reduce anxiety, and treat tuberculosis, respectively .
Future Directions
There is potential for further exploration of “N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” and similar compounds in the field of medicinal chemistry. For instance, compounds with a fused-triazole backbone and two C-amino groups as substituents have been shown to be promising building blocks for the construction of very thermally stable energetic materials .
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This protein plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
The compound’s interaction with its target could lead to changes in the protein’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell cycle progression, apoptosis, and transcription .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its target, it is likely that it influences cell cycle progression, apoptosis, and transcription .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s action .
properties
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-9(5-3-1)13-10-6-7-11-14-12-8-16(11)15-10/h6-9H,1-5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQIYICCWTUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)


![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5177861.png)




![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)


